![molecular formula C9H15F3N2O2 B1490271 2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2089694-49-3](/img/structure/B1490271.png)
2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, commonly referred to as 3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one or 3-MTP, is an organic compound with a wide range of uses in the laboratory. It is a colorless, water-soluble, and volatile liquid that is widely used as a solvent in organic synthesis. It has a low boiling point and a low melting point, making it an ideal solvent for many applications. 3-MTP has also been used as a starting material in the synthesis of various pharmaceuticals, including antifungal and antiviral agents.
Scientific Research Applications
Synthesis of Novel Chemical Structures
Research has explored innovative synthetic methods for creating trifluoromethyl-substituted aminopyrroles, which are chemically related to the compound of interest. For example, Khlebnikov et al. (2018) developed a strategy using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for the preparation of trifluoromethyl-substituted aminopyrroles. This method relies on the 2H-azirine ring expansion strategy to produce various pyrrole derivatives, showcasing the versatility of trifluoromethyl groups in chemical synthesis (Khlebnikov et al., 2018).
Biological Activity and Pharmaceutical Potential
Another aspect of scientific research focuses on the pharmacological properties and potential therapeutic applications of compounds structurally related to "2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one". While specific studies directly on this compound may be limited, research on similar structures provides insight into the broader chemical family's potential. For instance, the synthesis and evaluation of pyrrolidine derivatives for their antiarrhythmic and antihypertensive effects demonstrate the relevance of pyrrolidine structures in developing new pharmaceutical agents with significant adrenolytic activity (Malawska et al., 2002).
Chemical and Pharmaceutical Synthesis
The development of efficient synthetic pathways for β-hydroxy-α-amino acids using recombinant enzymes showcases the importance of such compounds as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Goldberg et al. (2015) described the use of d-threonine aldolase for the synthesis of a chiral β-hydroxy-α-amino acid, a key intermediate in developing a developmental drug candidate, demonstrating the role of biocatalysis in pharmaceutical manufacturing (Goldberg et al., 2015).
Green Chemistry Approaches
Research by Kumar et al. (2017) on the metal-free synthesis of polysubstituted pyrroles in aqueous medium using surfactants highlights the push towards more sustainable and environmentally friendly chemical synthesis methods. This approach aligns with the broader trend in chemistry to reduce reliance on hazardous solvents and metals, pointing to the potential for greener synthesis methods for compounds similar to the one of interest (Kumar et al., 2017).
properties
IUPAC Name |
2-amino-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-6(13)7(15)14-4-3-8(5-14,16-2)9(10,11)12/h6H,3-5,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQCPEAJPRMJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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